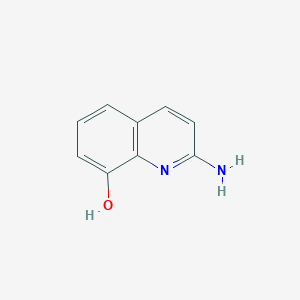

2-Aminoquinolin-8-ol

Descripción general

Descripción

2-Aminoquinolin-8-ol, also known as this compound, is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Activación/funcionalización del enlace C–H

2-Aminoquinolin-8-ol es un marco heterocíclico común que contiene nitrógeno en muchos productos naturales, materiales funcionales y medicamentos útiles . Se ha desarrollado como un poderoso grupo director bidentado o auxiliar de ligando en el campo de la activación/funcionalización del enlace C–H . Esto permite la síntesis de una variedad de moléculas, proporcionando una poderosa herramienta para los químicos .

Síntesis de 8-aminoquinolina sustituida

La síntesis de 8-aminoquinolina sustituida es de gran importancia . La funcionalización de las posiciones C2–C7 en el anillo de 8-aminoquinolina implica la formación de enlaces C–C y C–Z (Z = heteroátomo) por catalizadores de metales de transición, fotocatalizadores o condiciones sin metales .

Actividad biológica

Los compuestos que contienen el núcleo de 8-hidroxiquinolina (8-HQ) exhiben una amplia gama de actividades biológicas, incluidos efectos antimicrobianos, anticancerígenos y antifúngicos . Una serie de medicamentos recetados incorporan este grupo, y numerosas moléculas basadas en 8-HQ se pueden utilizar para desarrollar potentes compuestos líderes con buena eficacia y baja toxicidad .

Actividad anticancerígena

Los derivados de 8-HQ han mostrado potencial en el desarrollo de fármacos contra numerosas enfermedades, incluido el cáncer . Estos compuestos tienen un enorme valor terapéutico y pueden actuar como bloques de construcción potenciales para varios andamios farmacológicamente activos .

Tratamiento de la enfermedad de Alzheimer

Los derivados de 8-HQ también se están estudiando por su potencial en el tratamiento de la enfermedad de Alzheimer

Mecanismo De Acción

Target of Action

2-Aminoquinolin-8-ol, a derivative of 8-aminoquinoline, is a nitrogen-containing heterocyclic framework found in many natural products, functional materials, and useful drugs . The 8-aminoquinolines are known to target a variety of proteins and enzymes, including Cytochrome P450 enzymes, P-glycoprotein 1 transporter, and Serum albumin carrier . These targets play crucial roles in various biological processes, including drug metabolism and transport .

Mode of Action

The compound interacts with its targets primarily through the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . A single electron transfer (SET) pathway is suggested in most cases . This interaction leads to changes in the function of the target proteins and enzymes, thereby influencing the biological processes they are involved in .

Biochemical Pathways

The compound affects the C–H bond activation/functionalization pathway . This pathway involves the functionalization of positions C2–C7 on the 8-aminoquinoline ring . The changes in this pathway can lead to the synthesis of a variety of molecules, thereby affecting downstream effects .

Pharmacokinetics

For instance, Tafenoquine, an 8-aminoquinoline, has a much longer elimination half-life compared with Primaquine (14 days versus 6 h), indicating potential differences in bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets and the subsequent changes in the biochemical pathways. For instance, its interaction with Cytochrome P450 enzymes can influence drug metabolism, potentially leading to changes in the efficacy and toxicity of other drugs .

Análisis Bioquímico

Biochemical Properties

2-Aminoquinolin-8-ol is known to interact with various biomolecules. For instance, it has been reported to undergo intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . This suggests that this compound may interact with enzymes and proteins that are involved in these biochemical reactions.

Molecular Mechanism

A study on a related compound, nitroxoline, revealed that it exerts its antiproliferative activity in endothelial cells through a dual inhibition of type 2 human methionine aminopeptidase (MetAP2) and sirtuin 1 (SIRT1) . It is possible that this compound may have similar interactions with biomolecules, leading to changes in gene expression.

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of this compound in animal models. Such studies are crucial for understanding the threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Given its structural similarity to other quinoline derivatives, it may be involved in similar metabolic pathways .

Subcellular Localization

Understanding its localization can provide insights into its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

2-aminoquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h1-5,12H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVLIVCXTIGACT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405278 | |

| Record name | 2-aminoquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70125-16-5 | |

| Record name | 2-aminoquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-8-quinolinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

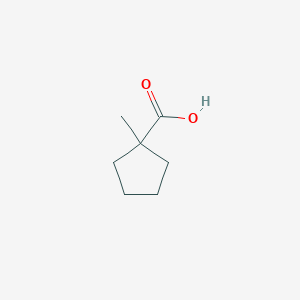

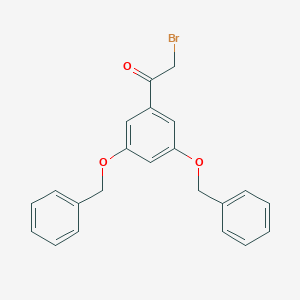

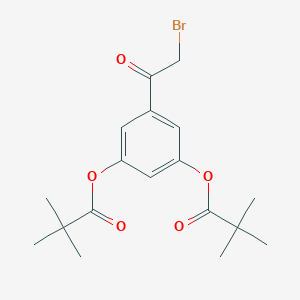

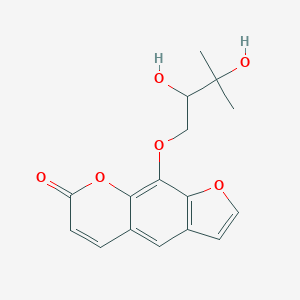

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

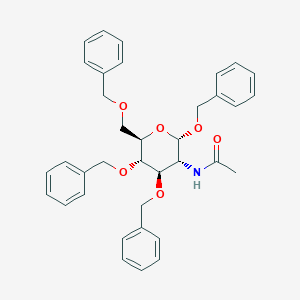

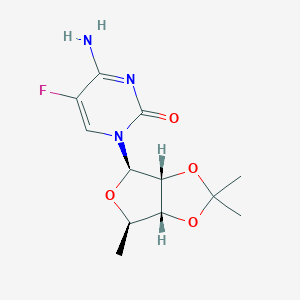

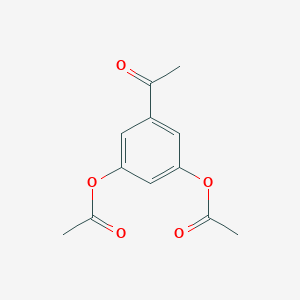

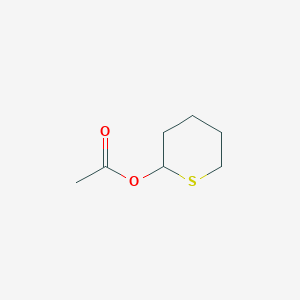

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

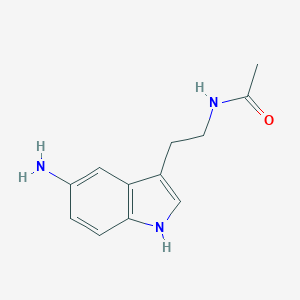

![N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B17095.png)

![Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-](/img/structure/B17108.png)

![3-[4-(2-Cyanoethylamino)butylamino]propanenitrile](/img/structure/B17128.png)